molecular formula C5H11Cl2N3Pt- B8818032 Azane;chloroplatinum;pyridine;chloride CAS No. 106343-54-8

Azane;chloroplatinum;pyridine;chloride

Cat. No.: B8818032
CAS No.: 106343-54-8
M. Wt: 379.15 g/mol
InChI Key: ZMPLJOHIJZPUMV-UHFFFAOYSA-L
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Description

Chemical Structure and Mechanism: cis-Diammine(pyridine)chloroplatinum(II) (cDPCP) is a monofunctional platinum(II) complex with the formula cis-[Pt(NH₃)₂(py)Cl]⁺. It features two ammine (azane) ligands, one pyridine ligand, and one chloride ligand. Unlike cisplatin, which forms bifunctional DNA cross-links, cDPCP binds monofunctionally to the N7 atom of guanine, creating a single covalent adduct .

Anticancer Activity: cDPCP exhibits significant anticancer activity in murine models, particularly against colorectal cancers. Its uptake is mediated by organic cation transporters (OCT1 and OCT2), which are highly expressed in colorectal tumors . The monofunctional DNA binding disrupts transcription and evades nucleotide excision repair (NER) less efficiently than cisplatin adducts, prolonging its cytotoxic effects .

Properties

CAS No.

106343-54-8

Molecular Formula

C5H11Cl2N3Pt-

Molecular Weight

379.15 g/mol

IUPAC Name

azane;chloroplatinum;pyridine;chloride

InChI

InChI=1S/C5H5N.2ClH.2H3N.Pt/c1-2-4-6-5-3-1;;;;;/h1-5H;2*1H;2*1H3;/q;;;;;+1/p-2

InChI Key

ZMPLJOHIJZPUMV-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC=C1.N.N.[Cl-].Cl[Pt]

Origin of Product

United States

Comparison with Similar Compounds

Structural and DNA-Binding Differences

Compound Structure DNA Binding Repair Efficiency (NER)
cDPCP Monofunctional, pyridine ligand Single guanine adduct Low (slower repair)
Cisplatin Bifunctional, two NH₃ ligands 1,2-intrastrand cross-links High (rapid repair)
Oxaliplatin Bifunctional, DACH ligand 1,2-intrastrand cross-links Moderate
LH1/LH2 (monofunctional) Tris(3-hydroxypyridine) or imidazole Monofunctional adducts Not reported

Key Findings :

  • cDPCP’s monofunctional adduct induces DNA distortion similar to cisplatin’s cross-links but with reduced steric hindrance .

Transport Mechanisms and Cellular Uptake

Compound Primary Transporters Tumor Selectivity Resistance Mechanisms
cDPCP OCT1, OCT2 Colorectal, hepatic cancers Reduced OCT expression
Cisplatin CTR1, OCT3 (minor) Testicular, ovarian cancers CTR1 downregulation
Oxaliplatin OCT1, OCT2 Colorectal cancers OCT deficiency
LH6 Passive diffusion (hydrophobic) Ovarian cancers Efflux pumps

Key Findings :

  • cDPCP and oxaliplatin share OCT1/2 dependence, but cisplatin relies on copper transporters (CTR1), explaining its inefficacy in colorectal cancers .
  • OCT1-knockout mice show 50% lower cDPCP accumulation in the liver and reduced toxicity, underscoring transporter-dependent pharmacokinetics .

Toxicity and Pharmacokinetics

Parameter cDPCP Cisplatin Oxaliplatin
Nephrotoxicity Low High Moderate
Neurotoxicity Not reported Moderate High
Plasma Half-Life ~2.5 hours (mice) ~30 minutes ~40 hours


Key Findings :

  • cDPCP’s cationic structure limits renal accumulation, reducing nephrotoxicity compared to cisplatin .
  • In mice, cDPCP’s AUC (area under the curve) in tumors is 3-fold higher than in plasma, indicating favorable tumor targeting .

Combination Therapies and Resistance Profiles

Compound Synergistic Agents Resistance Reversal Potential
cDPCP Genistein, curcumin High in OCT-expressing tumors
Cisplatin Paclitaxel, 5-FU Low (cross-resistance common)
LH6 Quercetin High in A2780(cisR) cells

Key Findings :

  • cDPCP combined with genistein increases platinum-DNA adducts by 40% in resistant ovarian cells .

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